Lipophilicity (LogP) Differentiation: 2.99 vs. Phenylglyoxylic Acid at ~0.95–1.30
2-Oxo-2-(4-phenoxyphenyl)acetic acid has a calculated LogP of 2.99 , approximately 2.0–2.7 log units higher than unsubstituted phenylglyoxylic acid (benzoylformic acid, CAS 611-73-4), which has reported LogP values ranging from 0.95 to 1.30 depending on the prediction method . This substantial difference reflects the contribution of the para-phenoxy substituent (diphenyl ether moiety) to overall molecular lipophilicity. In the context of the oxadiazolopyrazine condensation reaction with diaminofurazan, higher precursor lipophilicity alters partitioning between aqueous and organic phases, potentially affecting reaction rate, yield, and the chromatographic purification profile of the resulting heterocyclic product.
| Evidence Dimension | Lipophilicity (computed LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.99 (Fluorochem reported value) |
| Comparator Or Baseline | Phenylglyoxylic acid (CAS 611-73-4): LogP 0.95 (AlogP, Molbase); XLogP 1.30 (Plantaedb) |
| Quantified Difference | ΔLogP ≈ +1.7 to +2.0 (target more lipophilic by ~50–100× in octanol/water partitioning) |
| Conditions | Computed LogP values from different sources (Fluorochem, Molbase, Plantaedb); not experimentally determined in a single head-to-head study |
Why This Matters
For procurement decisions, this LogP differential means the compound will exhibit markedly different solubility, extraction, and chromatographic behavior compared to simpler α-keto acids, making it non-interchangeable in synthetic protocols optimized for the phenoxy-substituted scaffold.
